molecular formula C19H16F2N2O2S B6051029 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

Katalognummer B6051029
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: CBGYNIDVDFBWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that has been approved by the United States Food and Drug Administration (FDA) for the treatment of type 2 diabetes mellitus. It is a small molecule drug that works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

Wirkmechanismus

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden works by inhibiting the reabsorption of glucose in the kidneys. Specifically, it inhibits the SGLT2 transporter, which is responsible for the reabsorption of glucose in the proximal tubules of the kidneys. By inhibiting this transporter, N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden increases the amount of glucose that is excreted in the urine, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been shown to have other biochemical and physiological effects. It has been shown to reduce body weight and blood pressure, as well as improve lipid profiles. It has also been shown to have anti-inflammatory effects and to improve endothelial function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one limitation is that it may not be suitable for all types of diabetes, as it is only approved for the treatment of type 2 diabetes mellitus.

Zukünftige Richtungen

There are several future directions for research on N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden. One area of interest is the potential use of SGLT2 inhibitors in the treatment of heart failure, as N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been shown to have cardiovascular benefits. Another area of interest is the use of SGLT2 inhibitors in the treatment of non-alcoholic fatty liver disease (NAFLD), as they have been shown to improve liver function in animal models. Additionally, there is interest in exploring the potential use of SGLT2 inhibitors in combination with other therapies for the treatment of diabetes and related complications.

Synthesemethoden

The synthesis of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden involves several steps, including the reaction of 3-bromothiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 3-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)thiophene. This compound is then reacted with 2-(3,4-difluorophenoxy)acetaldehyde to form 3-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)-2-(3,4-difluorophenoxy)propenal. The final step involves the reaction of this compound with pyridine-3-methanol to form N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden.

Wissenschaftliche Forschungsanwendungen

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been extensively studied in the field of diabetes research. It has been shown to improve glycemic control and reduce body weight and blood pressure in patients with type 2 diabetes mellitus. In addition, it has been shown to have cardiovascular benefits, including a reduction in the risk of heart failure and cardiovascular death. N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has also been studied in the context of kidney disease, where it has been shown to slow the progression of diabetic kidney disease and reduce the risk of kidney failure.

Eigenschaften

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-16-5-4-15(10-17(16)21)25-19-14(2-1-8-22-19)11-23-18(24)6-3-13-7-9-26-12-13/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGYNIDVDFBWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.